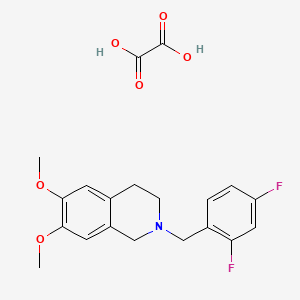![molecular formula C21H17Cl3N2O3 B5013460 N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B5013460.png)
N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide, also known as BAY 73-6691, is a selective soluble guanylate cyclase (sGC) stimulator. It is a promising drug candidate for the treatment of various cardiovascular and pulmonary diseases.
Wirkmechanismus
N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide 73-6691 stimulates the activity of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By increasing the production of cGMP, this compound 73-6691 promotes vasodilation and reduces vascular resistance, which improves blood flow and reduces pulmonary hypertension.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have several biochemical and physiological effects. It promotes vasodilation and reduces vascular resistance, which improves blood flow and reduces pulmonary hypertension. This compound 73-6691 also reduces cardiac hypertrophy and improves cardiac function in animal models. It has been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of various diseases such as pulmonary fibrosis and diabetic nephropathy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide 73-6691 in lab experiments include its well-established synthesis method, its selectivity for sGC, and its potential therapeutic applications. However, there are some limitations to using this compound 73-6691 in lab experiments. It is a relatively new drug candidate, and more research is needed to fully understand its mechanism of action and potential side effects. This compound 73-6691 is also expensive and may not be readily available in all research settings.
Zukünftige Richtungen
There are several future directions for research on N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide 73-6691. Clinical trials are ongoing to evaluate the safety and efficacy of this compound 73-6691 in humans. Further research is needed to fully understand the mechanism of action of this compound 73-6691 and its potential therapeutic applications. This compound 73-6691 may also have applications in the treatment of other diseases such as sickle cell disease and diabetic nephropathy. Additionally, this compound 73-6691 may have potential use in combination therapies with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis method of N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide 73-6691 involves several steps. The first step is the reaction between 2,4-dichlorophenyl isocyanate and 2-furancarboxylic acid, which forms 2-(2,4-dichlorophenyl)-2-oxoethyl furan-2-carboxylate. The second step is the reaction between the obtained compound and butyric anhydride, which forms this compound. The synthesis method of this compound 73-6691 is well-established and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide 73-6691 has been extensively studied for its potential therapeutic applications. It has been shown to improve cardiac function and reduce pulmonary hypertension in animal models. This compound 73-6691 has also been studied for its potential use in the treatment of erectile dysfunction, sickle cell disease, and diabetic nephropathy. Clinical trials are ongoing to evaluate the safety and efficacy of this compound 73-6691 in humans.
Eigenschaften
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O3/c1-2-3-20(27)25-13-5-7-15(23)17(11-13)26-21(28)19-9-8-18(29-19)14-6-4-12(22)10-16(14)24/h4-11H,2-3H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVVLNXERFTNLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5013403.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5013408.png)
![N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5013411.png)

![2-chloro-N-[2-(1,2,5-thiadiazol-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5013419.png)



![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5013454.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5013457.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5013462.png)
![2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5013474.png)
![ethyl 4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B5013475.png)
![3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxybenzamide](/img/structure/B5013481.png)